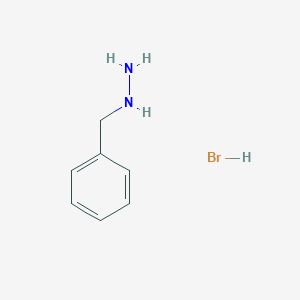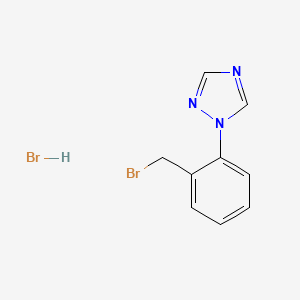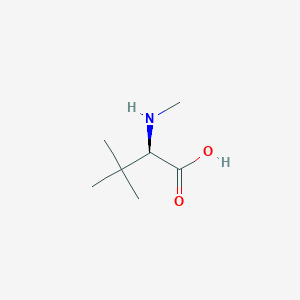
4-(4-Fluorophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring with a fluorophenyl group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with unsaturated compounds. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles and fluorophenyl derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-(4-Fluorophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and signaling pathways . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery .
Comparison with Similar Compounds
4-(4-Chlorophenyl)isoxazole: Similar in structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)isoxazole: Contains a bromine atom in place of fluorine.
4-(4-Methylphenyl)isoxazole: Features a methyl group instead of a halogen.
Uniqueness: 4-(4-Fluorophenyl)isoxazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H |
InChI Key |
OPTYGDRLONAXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


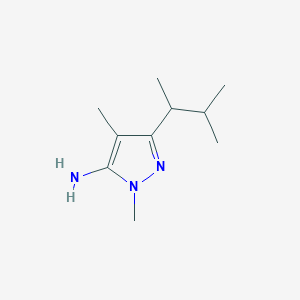
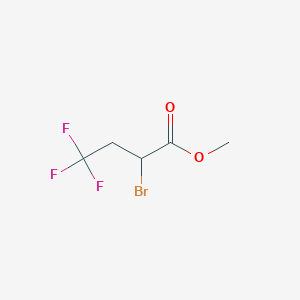



![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
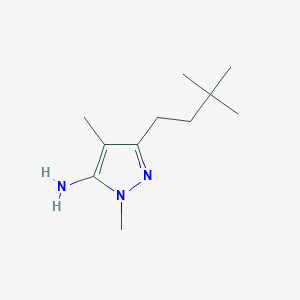
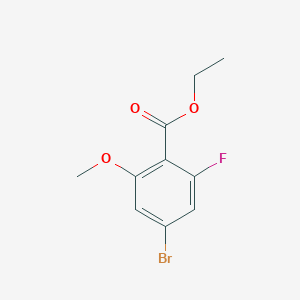
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
